molecular formula C27H25FN4O3 B7717787 1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

Cat. No.: B7717787
M. Wt: 472.5 g/mol
InChI Key: FVIYFJSOCFMQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group, an oxadiazole ring, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the oxadiazole and phenoxyethanone moieties. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions of fluorophenyl and oxadiazole-containing compounds with biological systems.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and oxadiazole groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is unique due to its combination of a piperazine ring, a fluorophenyl group, and an oxadiazole ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-19-5-7-20(8-6-19)26-29-27(35-30-26)21-3-2-4-24(17-21)34-18-25(33)32-15-13-31(14-16-32)23-11-9-22(28)10-12-23/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIYFJSOCFMQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.